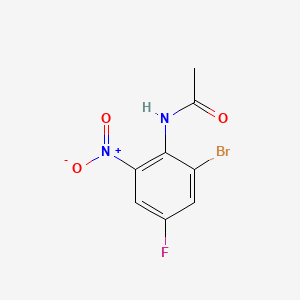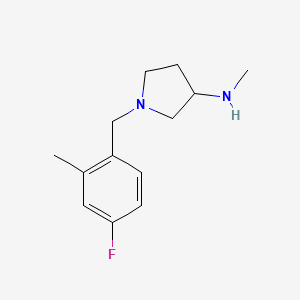
2-Chloro-4-ethynylbenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-4-ethynylbenzaldehyde is an organic compound with the molecular formula C9H5ClO. It is a derivative of benzaldehyde, where the benzene ring is substituted with a chlorine atom at the second position and an ethynyl group at the fourth position.
準備方法
Synthetic Routes and Reaction Conditions
2-Chloro-4-ethynylbenzaldehyde can be synthesized through a multi-step process. One common method involves the Sonogashira coupling reaction. This reaction typically starts with 4-bromobenzaldehyde, which undergoes coupling with trimethylsilylacetylene in the presence of a palladium catalyst and a copper co-catalyst to form 4-(trimethylsilyl)ethynylbenzaldehyde. The trimethylsilyl group is then removed using a base, resulting in the formation of this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the Sonogashira coupling reaction remains a fundamental approach. Industrial production would likely involve optimization of reaction conditions to maximize yield and purity, including the use of high-efficiency catalysts and controlled reaction environments .
化学反応の分析
Types of Reactions
2-Chloro-4-ethynylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atom.
Major Products Formed
Oxidation: 2-Chloro-4-ethynylbenzoic acid.
Reduction: 2-Chloro-4-ethynylbenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
科学的研究の応用
2-Chloro-4-ethynylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: Used in the production of materials with specific chemical properties.
作用機序
The mechanism of action of 2-Chloro-4-ethynylbenzaldehyde involves its reactivity with various functional groups. The aldehyde group can form Schiff bases with amines, while the ethynyl group can participate in cycloaddition reactions. These interactions allow it to modify peptides and proteins selectively, making it useful in bioconjugation and drug development .
類似化合物との比較
Similar Compounds
4-Ethynylbenzaldehyde: Similar structure but lacks the chlorine atom.
2-Chloro-4-methoxybenzaldehyde: Similar structure but has a methoxy group instead of an ethynyl group.
Uniqueness
2-Chloro-4-ethynylbenzaldehyde is unique due to the presence of both the chlorine and ethynyl groups, which confer distinct reactivity and potential for selective modifications in chemical and biological applications .
特性
分子式 |
C9H5ClO |
|---|---|
分子量 |
164.59 g/mol |
IUPAC名 |
2-chloro-4-ethynylbenzaldehyde |
InChI |
InChI=1S/C9H5ClO/c1-2-7-3-4-8(6-11)9(10)5-7/h1,3-6H |
InChIキー |
JTJSTYSWIGQHGG-UHFFFAOYSA-N |
正規SMILES |
C#CC1=CC(=C(C=C1)C=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-pyridin-2-yl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]acetamide](/img/structure/B14775536.png)

![2-[[Bis(1,1-dimethylethyl)phosphino]methyl]-6-[(4S)-4-(1,1-dimethylethyl)-4,5-dihydro-2-oxazolyl]-pyridine](/img/structure/B14775547.png)






![N-[2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-5-carboxamide](/img/structure/B14775591.png)



